5-Methoxy-2,3-dihydro-1,3-benzothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9NOS |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
5-methoxy-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C8H9NOS/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-4,9H,5H2,1H3 |
InChI Key |
HHBXSMFAJMIOKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SCN2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 5 Methoxy 2,3 Dihydro 1,3 Benzothiazole and Its Analogs
Classical and Modern Synthetic Routes to 2,3-dihydro-1,3-benzothiazoles
Traditional and contemporary synthetic strategies provide a robust toolkit for the construction of the 2,3-dihydro-1,3-benzothiazole core. These methods primarily involve the formation of the heterocyclic ring from acyclic precursors.
Condensation Reactions Utilizing 2-Aminothiophenols
The most prevalent and direct method for synthesizing the 2,3-dihydro-1,3-benzothiazole scaffold is the condensation reaction between a 2-aminothiophenol (B119425) and a carbonyl compound, such as an aldehyde or a ketone. nih.govekb.eg This reaction forms the benzothiazoline (B1199338) ring in a single step. For the synthesis of 5-Methoxy-2,3-dihydro-1,3-benzothiazole, the key starting material would be 5-methoxy-2-aminothiophenol.
The general mechanism involves an initial nucleophilic attack by the amino group of the 2-aminothiophenol on the carbonyl carbon of the aldehyde or ketone. This is followed by an intramolecular cyclization via the nucleophilic thiol group, which attacks the intermediate imine or iminium ion, leading to the formation of the five-membered dihydrobenzothiazole ring. ekb.eg
Various reaction conditions have been developed to optimize this condensation. Studies have shown that both aliphatic and aromatic aldehydes can be successfully condensed with 2-aminothiophenols to yield the corresponding 2-substituted-2,3-dihydrobenzothiazoles. mdpi.com
Interactive Table 1: Examples of Condensation Reactions for Benzothiazole (B30560) Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol | Aromatic Aldehydes | SnP₂O₇, Heat | 2-Arylbenzothiazole | nih.gov |
| 2-Aminothiophenol | Fatty Acids | P₄S₁₀, Microwave | 2-Alkylbenzothiazole | nih.gov |
| 2-Aminothiophenol | Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Substituted Benzothiazole | mdpi.com |
| 2-Aminothiophenol | Aryl/Alkyl Nitriles | ZnO NPs, Solvent-free | 2-Substituted Benzothiazole | ekb.eg |
Cyclization Reactions for Benzothiazole Ring Formation
Beyond direct condensation, intramolecular cyclization of pre-formed intermediates is another key strategy. These methods often involve forming an N-aryl thioamide (thiobenzanilide) which then undergoes cyclization to create the benzothiazole ring. While many of these reactions are oxidative and lead directly to the aromatic benzothiazole, reductive cyclization pathways can yield the desired 2,3-dihydro derivatives.
For instance, the reductive cyclization of bis-(2-benzalaminophenyl)disulfide, promoted by a TiCl₄/Sm system, has been shown to produce 2-arylbenzothiazole derivatives. Modifying such reductive conditions could potentially lead to the dihydrobenzothiazole core.
Derivatization from Precursors (e.g., 5-methoxybenzothiazole)
An alternative approach to this compound is the chemical modification of a pre-existing 5-methoxybenzothiazole ring. This typically involves the reduction of the C=N double bond within the thiazole (B1198619) moiety of the aromatic benzothiazole to yield the saturated C-N bond of the benzothiazoline (dihydro) structure.
This transformation is commonly achieved using hydride-donating reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this type of reduction, often performed in an alcoholic solvent like methanol. mdpi.com The reaction selectively reduces the imine functionality of the benzothiazole ring without affecting the aromatic benzene (B151609) ring. Catalytic hydrogenation is another effective method for this reduction. mdpi.com
Catalytic Approaches in Benzothiazole Synthesis
The use of catalysts in the synthesis of benzothiazoles and their dihydro analogs is crucial for enhancing reaction rates, improving yields, and promoting greener chemical processes. upc.eduresearchgate.net Catalytic systems can be broadly categorized as homogeneous or heterogeneous, with a growing interest in metal-free alternatives.
Homogeneous and Heterogeneous Catalysis
Homogeneous catalysts , which exist in the same phase as the reactants, have been widely employed. Transition metals like copper, palladium, and ruthenium are effective in catalyzing the formation of the benzothiazole ring. nih.gov For example, copper-catalyzed methods have been developed for the condensation of 2-aminobenzenethiols with nitriles. nih.gov Phosphonium-based acidic ionic liquids have also been used as recyclable homogeneous catalysts for synthesizing 2-arylbenzothiazoles. mdpi.com
Heterogeneous catalysts , which are in a different phase from the reactants, offer significant advantages, including ease of separation, reusability, and reduced environmental impact. upc.eduresearchgate.net A variety of solid-supported catalysts have been developed for benzothiazole synthesis. Examples include:
SnP₂O₇ (Tin(II) pyrophosphate): Used for the condensation of 2-aminothiophenol with aromatic aldehydes, offering high yields and short reaction times. nih.gov
Silica-supported catalysts: Reagents like NaHSO₄-SiO₂ and a mixture of methanesulfonic acid and silica (B1680970) gel have been used to catalyze condensations with acyl chlorides and carboxylic acids, respectively. nih.gov
Nanoparticle catalysts: Bismuth oxide (Bi₂O₃) nanoparticles and copper(II)-containing nano-silica dendrimers have demonstrated high efficiency in catalyzing the synthesis of 2-substituted benzothiazoles. mdpi.com
Interactive Table 2: Comparison of Catalytic Systems
| Catalyst Type | Example Catalyst | Reaction Type | Advantages | Reference |
|---|---|---|---|---|
| Homogeneous | Cu(OAc)₂ | Ullmann-type C-S bond formation | High yield, effective for various substrates | nih.gov |
| Homogeneous | RuCl₃ | Intramolecular oxidative coupling | Direct synthesis from N-arylthioureas | nih.gov |
| Heterogeneous | SnP₂O₇ | Condensation | High yields, short reaction times, reusable | mdpi.com |
| Heterogeneous | NaHSO₄-SiO₂ | Condensation | Solvent-free, inexpensive, non-toxic | nih.gov |
| Heterogeneous | KF·Al₂O₃ | Condensation | Mild conditions, high yields, reusable catalyst | nih.gov |
Metal-Free Catalysis
In line with the principles of green chemistry, there is a significant drive to develop synthetic methods that avoid the use of expensive or toxic transition metals. nih.gov Several metal-free catalytic systems have been successfully applied to benzothiazole synthesis.
Iodine-Catalyzed Reactions: Molecular iodine can act as a catalyst, often in the presence of an oxidant like oxygen, to promote cascade reactions that form 2-aminobenzothiazoles from isothiocyanatobenzenes and amines. organic-chemistry.org
Brønsted Acids: Simple Brønsted acids can catalyze the cyclization of 2-aminothiophenols with various partners. ekb.eg
Organocatalysis: Chiral organic molecules can be used to catalyze reactions, offering pathways to enantiomerically enriched products. Organocatalytic methods have been developed for the synthesis of complex molecules containing the benzothiazole moiety. rsc.org
Visible-Light Photocatalysis: This emerging field uses light to drive chemical reactions, often under mild, metal-free conditions. Visible-light-induced cyclization of ortho-isocyanoaryl thioethers and the reaction of 2-aminothiophenols with aldehydes have been reported to produce benzothiazoles without metal catalysts or additives. nih.gov
Catalyst-Free Systems: Some reactions can proceed efficiently without any catalyst, for example, by using microwave irradiation in water or by reacting aromatic amines with elemental sulfur in DMSO, where the solvent also acts as the oxidant. nih.govresearchgate.net
One-Pot and Multicomponent Reaction Strategies
One-pot syntheses and multicomponent reactions (MCRs) have become powerful tools in organic synthesis for building complex molecular architectures from simple precursors in a single operation. nih.gov These strategies are highly valued for their efficiency, as they eliminate the need for isolating intermediates, thereby saving time, solvents, and resources. nih.govnih.gov
In the context of benzothiazole synthesis, a common and effective one-pot approach involves the condensation and cyclization of 2-aminothiophenols with various electrophilic partners like aldehydes, ketones, or carboxylic acids. nih.govmdpi.com For instance, a one-pot synthesis of benzothiazole libraries can be achieved through the cyclocondensation of 2-aminothiophenols with aldehydes, promoted by an oxidizing agent like phenyliodine bis(trifluoroacetate) (PIFA). ias.ac.in This method allows for the formation of diverse 2-substituted benzothiazoles in good to excellent yields. ias.ac.in
Multicomponent reactions further enhance synthetic efficiency by combining three or more reactants in a single step. rsc.org While specific MCRs leading directly to this compound are not extensively detailed in the provided context, the general principles are widely applied to analogous heterocyclic systems. rsc.orgnih.gov For example, isocyanide-based MCRs have been used to create complex fused furo[2′,3′:4,5]pyrimido[2,1-b] nih.govairo.co.inbenzothiazole systems, demonstrating the utility of this approach for generating structural diversity around the benzothiazole core. dntb.gov.ua
The following table summarizes representative one-pot reactions for the synthesis of benzothiazole derivatives.
| Starting Materials | Reagents/Catalyst | Solvent | Conditions | Product Type | Yield (%) |
| 2-Aminothiophenol, Aldehyde | PIFA | Dichloromethane | Microwave | 2-Substituted Benzothiazole | Good-Excellent |
| 2-Aminobenzamides | Polymer-supported nitrite, p-Tosic acid | Not specified | Mild | 1,2,3-Benzotriazin-4(3H)-one | Not specified |
| Aniline (B41778), NH4SCN | K2S2O8, K2CO3 | Water | Reflux | Benzothiazole derivatives | Good-Excellent |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a key technology in modern organic chemistry, offering significant advantages over conventional heating methods. rsc.org By utilizing dielectric heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times, increase product yields, and improve the purity of the final compounds. airo.co.innih.gov
This technology has been successfully applied to the synthesis of various benzothiazole derivatives. airo.co.in For example, the PIFA-promoted cyclocondensation of 2-aminothiophenols and aldehydes can be efficiently carried out under microwave irradiation, yielding benzothiazole and benzoxazole (B165842) libraries. ias.ac.in This method is notable for its short reaction times and high yields. ias.ac.in Similarly, 6-acyl-1,3-benzothiazol-2(3H)-one derivatives have been synthesized rapidly and efficiently using microwave irradiation, demonstrating a significant reduction in reaction time compared to conventional heating. nih.gov
The benefits of microwave-assisted synthesis extend to the preparation of more complex heterocyclic systems incorporating the benzothiazole scaffold. For instance, the synthesis of airo.co.inmdpi.comresearchgate.nettriazolo[3,4-b] nih.govairo.co.inresearchgate.netthiadiazole derivatives has been achieved in good yields with short reaction times under microwave conditions. scielo.brscielo.br
The table below highlights examples of microwave-assisted protocols for benzothiazole synthesis.
| Reactants | Catalyst/Reagent | Conditions | Reaction Time | Product | Yield (%) |
| 2-Aminothiophenol, Benzaldehyde | None | Ethanol, 80°C, Microwave | 10 minutes | Benzothiazole derivative | Not specified |
| 2-Aminothiophenols, Aldehydes | PIFA | Microwave | Not specified | Benzothiazole library | Good-Excellent |
| 4-Amino-5-thioxo-1,2,4-triazole derivative, Substituted benzoic acid | POCl3 | 140°C, Microwave (250 W) | 5-15 minutes | airo.co.inmdpi.comresearchgate.nettriazolo[3,4-b] nih.govairo.co.inresearchgate.netthiadiazole derivative | Good |
Exploration of Specific Reaction Mechanisms in Formation of this compound Frameworks
The formation of the benzothiazole ring system typically proceeds through several key mechanistic pathways. One of the most fundamental is the condensation reaction between a 2-aminothiophenol and a carbonyl compound, such as an aldehyde. nih.gov In this process, a catalyst like ammonium (B1175870) chloride (NH4Cl) can activate the aldehyde through hydrogen bonding. nih.govmdpi.com This activation facilitates the nucleophilic attack by the amino group of the 2-aminothiophenol on the carbonyl carbon, leading to the formation of a Schiff base intermediate. Subsequent intramolecular cyclization via attack of the thiol group, followed by oxidative aromatization, yields the 2-substituted benzothiazole. mdpi.com
Another important mechanism is the oxidative cyclization of thioamides. clockss.org This method is used to synthesize a range of 2-substituted-dimethoxybenzothiazoles. clockss.orgsemanticscholar.org The reaction involves the use of an oxidizing agent, such as potassium ferricyanide, to mediate the cyclization of the precursor thioamide, resulting in the formation of the benzothiazole ring. clockss.org
The Herz reaction represents a classical route to certain benzothiazole precursors, although it primarily yields benzo nih.govairo.co.inmdpi.comdithiazole compounds. mdpi.com These can, in some cases, be converted to benzothiazoles. The mechanism involves the reaction of an aniline with sulfur monochloride to form a Herz salt, which can then undergo further transformations. mdpi.com
Green Chemistry Principles in Benzothiazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazoles to create more sustainable and environmentally benign processes. nih.govairo.co.in This approach focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net
Key green strategies employed in benzothiazole synthesis include:
Use of Green Solvents : Traditional volatile organic solvents are often replaced with more environmentally friendly alternatives like water, ethanol, or ionic liquids. airo.co.in These solvents are typically non-toxic, biodegradable, and can often be recycled. airo.co.in An efficient one-step synthesis of benzothiazole-2-thiols has been described using water as the solvent. rsc.org
Solvent-Free Synthesis : In some protocols, reactants are mixed and heated directly without any solvent, which completely eliminates solvent-related waste and disposal issues. airo.co.in For example, the reaction of 2-aminothiophenol with a ketone can be performed under solvent-free conditions using a catalyst like p-toluenesulfonic acid (PTSA). airo.co.in
Energy-Efficient Methods : Microwave-assisted synthesis and ultrasonic irradiation are employed to accelerate reaction rates and reduce energy consumption. airo.co.in These methods provide uniform heating and allow reactions to proceed under milder conditions. airo.co.in
Use of Recyclable Catalysts : The development and use of reusable heterogeneous catalysts, such as SnP2O7, enhance reaction efficiency while minimizing waste. mdpi.com These catalysts can be recovered and reused multiple times without a significant loss of activity. mdpi.com
Atom Economy : One-pot and multicomponent reactions are inherently greener as they maximize the incorporation of reactant atoms into the final product, reducing the formation of byproducts. nih.govnih.gov
These green chemistry approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective production of valuable benzothiazole compounds. jsynthchem.com
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H NMR spectrum of 5-Methoxy-2,3-dihydro-1,3-benzothiazole provides precise information about the number, environment, and coupling of protons. The signals corresponding to the aromatic protons, the methylene (B1212753) group at position 2, and the methoxy (B1213986) group protons are distinctly resolved. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
The aromatic region of the spectrum displays signals characteristic of the three protons on the benzene (B151609) ring. The methoxy group (-OCH₃) typically appears as a sharp singlet, while the methylene protons (-CH₂-) at the C2 position also produce a singlet. The proton on the nitrogen atom (N-H) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.5 | Multiplet |
| CH₂ (C2) | ~4.6 | Singlet |
| NH (N3) | Variable | Broad Singlet |
| OCH₃ | ~3.7 | Singlet |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound shows distinct signals for each of the eight unique carbon atoms. The chemical shifts provide insight into the electronic nature of the carbons, with aromatic and heteroatom-bound carbons appearing at characteristic downfield positions.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=N (Hypothetical imine tautomer) | Not observed |
| Aromatic C-O | ~155-160 |
| Aromatic C-S | ~140-145 |
| Aromatic C-N | ~130-135 |
| Aromatic C-H | ~105-125 |
| Aromatic C-H | ~105-125 |
| Aromatic C-H | ~105-125 |
| OCH₃ | ~55 |
| CH₂ (C2) | ~50 |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Elucidation of Molecular Vibrations through Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The FT-IR spectrum of this compound displays absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
Key absorptions include the N-H stretching vibration, C-H stretching from the aromatic, methylene, and methoxy groups, C=C stretching within the aromatic ring, and C-O and C-S stretching vibrations. The presence of a sharp band around 3400-3300 cm⁻¹ is indicative of the N-H group. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ and OCH₃ groups are found just below 3000 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch | 3400 - 3300 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Stretch (Aryl ether) | 1270 - 1230 |
| C-N Stretch | 1350 - 1250 |
| C-S Stretch | 700 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the UV region, which arise from π→π* and n→π* transitions associated with the aromatic system and the heteroatoms. The methoxy group, acting as an auxochrome, can influence the position and intensity of these absorption maxima (λmax). The benzothiazole (B30560) moiety itself typically shows multiple absorption bands. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its monoisotopic mass. The fragmentation pattern observed in the spectrum provides valuable structural information, revealing stable fragments that are characteristic of the benzothiazole and methoxyphenyl moieties. The molecular weight of the parent benzothiazole is 135.19 g/mol . nist.gov
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry
Computational Chemistry and Theoretical Modeling of 5 Methoxy 2,3 Dihydro 1,3 Benzothiazole Systems
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a predominant computational method used to investigate the geometric and electronic properties of benzothiazole (B30560) derivatives. proteobiojournal.comnbu.edu.sascirp.org These calculations provide a detailed understanding of the molecule's fundamental characteristics. scirp.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently employed in these studies to analyze molecular geometry, frontier molecular orbitals (FMOs), and map the molecular electrostatic potential (MEP). proteobiojournal.comscirp.orgscirp.org
A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable configuration. For benzothiazole derivatives, DFT calculations are used to determine the most stable conformations in both the ground and excited states. nbu.edu.sa This process involves calculating bond lengths, bond angles, and dihedral angles. proteobiojournal.comcore.ac.uk Studies on related compounds show that calculated geometric parameters generally show good agreement with experimental data from techniques like X-ray diffraction. proteobiojournal.comcore.ac.uk For instance, in one study on a benzothiazole derivative, the theoretically calculated bond length for S1-C1 was 1.76525 Å, which closely matched the experimental value of 1.765 Å. proteobiojournal.com Similarly, a calculated bond angle for C4-C3-S1 was 128.77°, comparable to the experimental 128.2°. proteobiojournal.com Such analyses are foundational for understanding the molecule's stability and subsequent reactivity.
DFT calculations are also instrumental in predicting spectroscopic properties, which can then be compared with experimental results from FT-IR, FT-Raman, and UV-Vis spectroscopy. nbu.edu.sacore.ac.uk By calculating harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular vibrations. academie-sciences.frcore.ac.uk The simulated spectra for benzothiazole and its derivatives have shown good agreement with experimental findings. nbu.edu.sacore.ac.uk Furthermore, Time-Dependent DFT (TD-DFT) is used to calculate excited-state properties and simulate UV-Vis absorption spectra, providing insights into the electronic transitions within the molecule. nbu.edu.sa
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and kinetic stability of a molecule. wikipedia.orgunesp.br The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive as electrons can be easily excited to the LUMO. nih.govmdpi.com For various substituted benzothiazole molecules, this energy gap has been calculated to be in the range of 3.95 to 4.73 eV. nbu.edu.samdpi.com The HOMO-LUMO analysis helps to explain the charge transfer interactions occurring within the molecule. academie-sciences.fr Substituents on the benzothiazole ring can significantly influence the energy gap; for example, strongly electron-withdrawing groups have been shown to decrease the gap, thereby increasing the molecule's reactivity. mdpi.com
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Vinyl-substituted BT | -6.12 | -1.42 | 4.70 | nbu.edu.sa |
| Formyl-substituted BT | -6.85 | -2.90 | 3.95 | nbu.edu.sa |
| Phenyl-substituted BT | -6.45 | -1.72 | 4.73 | mdpi.com |
| CF3-substituted BT | -6.91 | -2.45 | 4.46 | mdpi.com |
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. nih.gov
Red regions indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. nih.gov
Blue regions denote areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. nih.gov
Green regions represent areas with a neutral or zero potential. nih.govnih.gov
For benzothiazole derivatives, MEP analysis helps identify reactive sites, understand molecular recognition processes, and analyze hydrogen bonding patterns. scirp.orgresearchgate.net This analysis provides a visual representation of the molecule's charge landscape, highlighting the electron-rich and electron-poor areas that govern its intermolecular interactions. academie-sciences.fr
Quantum Chemical Calculations for Thermodynamic and Electronic Properties
Quantum chemical calculations provide quantitative data on a range of thermodynamic and electronic properties that describe a molecule's stability and reactivity. scirp.orgmdpi.com These calculations are used to determine global reactivity descriptors, which offer a comprehensive picture of chemical behavior. scirp.org
Key calculated properties include:
Hardness (η): A measure of resistance to change in electron distribution. nbu.edu.sa
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. scirp.org
Electronegativity (χ): The power of an atom to attract electrons to itself. scirp.org
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. scirp.org
Studies on benzothiazole derivatives have utilized these descriptors to compare the reactivity of different substituted compounds. scirp.orgscirp.org For example, analysis of thermodynamic parameters can indicate whether reactions involving these compounds are likely to be exothermic and spontaneous. scirp.org
| Parameter | Symbol | Typical Value (eV) | Significance |
|---|---|---|---|
| Energy Gap | ΔE | ~4.0 - 4.7 | Indicates chemical reactivity and stability |
| Electronegativity | χ | ~3.5 - 4.5 | Measures electron-attracting tendency |
| Chemical Potential | μ | ~-3.5 - -4.5 | Related to electronegativity |
| Hardness | η | ~2.0 - 2.4 | Measures resistance to charge transfer |
| Softness | S | ~0.21 - 0.25 | Indicates ease of electron cloud deformation |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used extensively in drug design to correlate the chemical structure of compounds with their biological activity. allsubjectjournal.comnih.gov For benzothiazole derivatives, QSAR studies have been performed to build models that can predict their efficacy as, for example, anthelmintic or cytotoxic agents. allsubjectjournal.comresearchgate.net
The QSAR modeling process involves selecting relevant molecular descriptors (such as physicochemical or electronic properties) and using statistical methods like Multiple Linear Regression (MLR) to create a mathematical equation. allsubjectjournal.com The predictive power and robustness of the resulting QSAR model are evaluated using statistical metrics such as the squared correlation coefficient (r²) and the leave-one-out cross-validation coefficient (Q²). allsubjectjournal.com A robust QSAR model can be a valuable tool for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues. allsubjectjournal.com
Molecular Docking Studies for Ligand-Target Interactions (e.g., enzyme active sites)
Following a comprehensive review of scientific literature, no specific molecular docking studies focusing solely on 5-Methoxy-2,3-dihydro-1,3-benzothiazole were identified. Research in this area has predominantly investigated the molecular docking of the broader class of benzothiazole derivatives, which encompasses a wide range of substituted analogs.
While computational studies have been performed on various methoxy-substituted benzothiazoles and other related derivatives to predict their binding affinities and interaction modes with various biological targets, the specific compound of interest, this compound, has not been the subject of such published research. Therefore, detailed data on its specific ligand-target interactions, including binding energies and key amino acid residue interactions within enzyme active sites, are not available in the current body of scientific literature.
Studies on related benzothiazole compounds have explored their potential as inhibitors for a variety of enzymes, including but not limited to:
NRH: quinone oxidoreductase 2 (NQO2) nih.gov
Fibroblast Growth Factor Receptor-1 (FGFR-1) bohrium.com
p56lck tyrosine kinase biointerfaceresearch.com
α-amylase and α-glucosidase nih.gov
Histone Deacetylases (HDACs) hilarispublisher.com
Trehalase from malaria vectors frontiersin.org
These studies utilize molecular docking to provide insights into the structure-activity relationships of the benzothiazole scaffold and to guide the design of new, more potent inhibitors. However, the findings from these studies cannot be directly extrapolated to this compound due to the specific structural features of this particular molecule.
Consequently, without dedicated computational studies on this compound, it is not possible to provide specific data tables or a detailed analysis of its molecular docking profile.
Structure Activity Relationship Sar Investigations of 5 Methoxy 2,3 Dihydro 1,3 Benzothiazole Derivatives
Influence of the 5-Methoxy Group on Biological Activity Profiles (In Vitro)
The introduction of a methoxy (B1213986) (-OCH3) group onto the benzothiazole (B30560) ring system, particularly at the C-5 or C-6 position, is a common strategy to modulate a compound's biological activity. The methoxy group is an electron-donating group by resonance and can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, thereby influencing its interaction with biological targets.
Research has shown that the position and presence of a methoxy group can be a determining factor for a compound's efficacy. For instance, in a series of benzothiazole derivatives tested for antimicrobial activity, one of the most potent compounds featured a methoxy group on the benzothiazole moiety, suggesting its positive contribution to the observed activity. nih.gov In another study on urea (B33335) benzothiazole-triazole hybrids, the presence of a para-methoxy group on an attached phenylurea moiety was found to enhance antibacterial activity. nih.gov
While specific data on 5-methoxy derivatives is limited, studies on related isomers provide insight. For example, Frentizole, a compound with immunosuppressive properties, features a methoxy group at the C-6 position. researchgate.net Similarly, certain 6-methoxy substituted analogues have demonstrated enhanced antibacterial efficacy. The electronic effects of a methoxy group at position 5 would be expected to similarly influence the electron density of the bicyclic ring, which can be critical for binding to target enzymes or receptors. The table below presents findings from various studies where methoxy substitution impacted in vitro biological activity.
| Compound Series | Target/Assay | Key Finding Related to Methoxy Group | Reference |
|---|---|---|---|
| Thiazole (B1198619) Derivatives | Antimicrobial Activity | A methoxy group on the benzothiazole moiety was identified as a potential reason for the most potent antimicrobial activity in the series. | nih.gov |
| Urea Benzothiazole-Triazoles | Antibacterial Activity (vs. Pseudomonas fluorescence) | The presence of a p-OCH3 group on the phenyl urea moiety improved antibacterial activity, resulting in a MIC of 0.0071 µmol/ml. | nih.gov |
| Benzothiazole Derivatives | Anti-Alzheimer Activity | SAR studies suggest that -OCH3 substituents can contribute to anti-Alzheimer properties. | pharmacyjournal.in |
Impact of the 2,3-dihydro Moiety on SAR
The conversion of the aromatic thiazole ring in a benzothiazole to its 2,3-dihydro counterpart represents a significant structural modification. This change from an sp2-hybridized system to an sp3-hybridized one at the C-2 position disrupts the planarity and aromaticity of the heterocyclic portion of the scaffold. This alteration has profound implications for the molecule's three-dimensional shape, flexibility, and electronic distribution, which are critical factors in drug-receptor interactions.
The loss of planarity can prevent effective π–π stacking interactions with biological targets but may allow the molecule to adopt a conformation that fits better into a non-planar binding pocket. Increased flexibility in the dihydro moiety can enable more favorable induced-fit interactions with a receptor.
While direct SAR studies systematically comparing the biological activity of aromatic benzothiazoles with their 2,3-dihydro analogues are not extensively documented in the reviewed literature, the 2,3-dihydro-1,3-benzothiazole core is found in molecules exhibiting notable biological activity. For example, a study identified a compound containing a dihydrobenzothiazole substituted with methyl and bromo groups as having high antimicrobial activity. nih.gov Another investigation into antimalarial agents evaluated a series of acylalkylidene-2,3-dihydro-1,3-benzothiazoles. researchgate.net The presence of this saturated moiety in these active compounds confirms its compatibility with biological activity, though its precise impact relative to the aromatic form requires more targeted comparative studies.
Role of Substituents at Other Positions (e.g., C-2) on Activity and Selectivity
Substitutions at various positions on the benzothiazole scaffold, particularly at the C-2 and C-6 positions, are well-established as a primary driver of biological activity and selectivity. benthamscience.com The C-2 position is especially amenable to chemical modification, allowing for the introduction of a wide variety of functional groups that can interact with specific biological targets.
The nature of the substituent at C-2 can dictate the therapeutic application of the resulting derivative. For example:
Anticancer Activity: The introduction of substituted phenyl groups at the C-2 position is a common strategy. SAR studies have revealed that small lipophilic substitutions at the C-6 position of 2-arylbenzothiazoles can improve anticancer inhibitory activity. researchgate.net In one study, specific benzylidine derivatives attached to the C-2 position demonstrated potent activity against lung, liver, and breast cancer cell lines. researchgate.net
Antibacterial Activity: Complex heterocyclic moieties attached to the C-2 position have been shown to enhance antibacterial action. For instance, the substitution of pyrano-pyrazole and ethylene (B1197577) nitrile-amino benzoxazole (B165842) moieties at the C-2 position of the benzothiazole ring improved bacterial inhibition. nih.gov
Anti-inflammatory Activity: Phenyl group substitutions at the C-2 position have been linked to anti-inflammatory properties. pharmacyjournal.in
The electronic nature of the substituents is also critical. Studies have shown that the presence of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or nitro groups, can significantly enhance bioactivity. nih.govnih.gov For instance, one study noted that a chlorine atom at the C-6 position resulted in a notable increase in bioactivity compared to a fluorine atom at the C-5 position. nih.gov
| Position | Substituent | Biological Activity | Key SAR Finding | Reference |
|---|---|---|---|---|
| C-2 | Substituted Phenyl Groups | Anticancer, Anti-inflammatory | The nature and substitution pattern on the phenyl ring are critical for potency. | pharmacyjournal.in |
| C-2 | Pyrano-pyrazole moiety | Antibacterial | Substitution with complex heterocycles at C-2 can significantly improve bacterial inhibition. | nih.gov |
| C-6 | Chlorine (-Cl) | Anticancer, Antibacterial | A chloro group at C-6 was found to increase bioactivity more effectively than a fluoro group at C-5. | nih.gov |
| C-2 | Benzylidine derivatives | Anticancer | Demonstrated potent activity against various cancer cell lines (H1299, Hepg2, MCF7). | researchgate.net |
| C-5 | Chloro group (-Cl) | Antibacterial | The presence of a chloro group at the 5th position of the benzothiazole ring increased antibacterial activity against S. typhimurium and K. pneumonia. | nih.gov |
Correlation between Electronic Structure (Computational) and Biological Response (In Vitro)
Computational chemistry provides powerful tools to rationalize and predict the biological activity of molecules based on their electronic structure. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed to understand how a compound's properties correlate with its in vitro biological response. nih.gov
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models use molecular descriptors that quantify various electronic, steric, and hydrophobic properties. For benzothiazole derivatives, QSAR analyses have successfully identified key structural requirements for specific activities. For example, a QSAR model developed for a series of anthelmintic benzothiazoles demonstrated high predictive performance (r² = 0.8004), indicating a strong correlation between the selected molecular descriptors and the observed activity. allsubjectjournal.com Another QSAR study on cytotoxic benzothiazole derivatives revealed that an increase in the hydrogen bond donor count was favorable for activity against HL-60 cancer cell lines. researchgate.net
Molecular docking and DFT studies provide insights at the atomic level. Density Functional Theory (DFT) calculations can determine electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is an indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com A computational study on benzothiazole derivatives found that a compound with a strongly electron-withdrawing CF3 group had the lowest ΔE, correlating with its status as the most reactive compound in the series. mdpi.com Molecular docking simulates the interaction between a ligand (the benzothiazole derivative) and the binding site of a target protein. This technique helps to predict the binding affinity and orientation of the molecule, explaining how it exerts its biological effect. Docking studies have been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between benzothiazole inhibitors and their target enzymes, providing a structural basis for their activity. allsubjectjournal.comnih.gov
Biological Activity Research and Mechanistic Insights in Vitro and Preclinical Studies
Antimicrobial Activity Studies (In Vitro)
Derivatives of 5-methoxy-benzothiazole have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.
A number of studies have highlighted the antibacterial potential of 5-methoxy-benzothiazole derivatives against a spectrum of bacterial species. For instance, certain novel methoxy (B1213986) substituted benzothiazole (B30560) derivatives have shown potent activity against Pseudomonas aeruginosa. Specifically, compounds designated as K-03, K-05, and K-06 demonstrated significant antibacterial effects against this gram-negative bacterium at concentrations of 50µg/ml and 100µg/ml rjptonline.org.
In a broader investigation, a series of benzothiazole derivatives bearing an amide moiety were synthesized and evaluated for their antibacterial properties. One compound, N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07), which features a methoxy group, displayed broad-spectrum antimicrobial activity. It was particularly potent against E. coli with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/ml and against S. aureus and S. typhi with MIC values of 15.6 µg/ml rsc.org. The presence of electron-donating groups like methoxy has been suggested to increase the electron density of the compounds, thereby enhancing their antibacterial activity rsc.org.
Furthermore, structure-activity relationship (SAR) studies have indicated that the substitution of a 4-methoxy group on the benzothiazole moiety can enhance antibacterial activity nih.gov. Another study on dichloropyrazole-based benzothiazole analogues revealed that the presence of a methoxy thiophene-3-yl moiety at the 7th position of the benzothiazole ring improved antibacterial activity, with MIC values ranging from 0.0156 to 0.25 µg/mL against Gram-positive strains and 1 to 4 µg/ml against Gram-negative strains nih.gov.
The following table summarizes the antibacterial efficacy of selected 5-methoxy-benzothiazole derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| K-03 | Pseudomonas aeruginosa | - | rjptonline.org |
| K-05 | Pseudomonas aeruginosa | - | rjptonline.org |
| K-06 | Pseudomonas aeruginosa | - | rjptonline.org |
| A07 | Staphylococcus aureus | 15.6 | rsc.org |
| A07 | Escherichia coli | 7.81 | rsc.org |
| A07 | Salmonella typhi | 15.6 | rsc.org |
| 72b | Staphylococcus aureus | 6.25 | nih.gov |
| 72b | Escherichia coli | 6.25 | nih.gov |
| 104 | Gram-positive strains | 0.0156-0.25 | nih.gov |
| 104 | Gram-negative strains | 1-4 | nih.gov |
The antifungal properties of 5-methoxy-benzothiazole derivatives have also been a subject of research, particularly against pathogenic yeasts like Candida species. While specific MIC values for 5-methoxy derivatives are not extensively detailed in the provided search results, the general class of benzothiazoles has shown promise. For example, one study found that benzothiazole derivatives carrying chlorine substituents on the benzothiazole ring were more effective than those with a methoxy substituent against Candida species dergipark.org.tr. However, this does not preclude the potential for antifungal activity in other 5-methoxy-benzothiazole structures.
Further research is needed to fully elucidate the antifungal spectrum and potency of 5-methoxy-2,3-dihydro-1,3-benzothiazole and its close analogs.
The following table is intended to summarize the antifungal efficacy of 5-methoxy-benzothiazole derivatives. Currently, specific data for this subclass is limited in the provided search results.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Data Not Available | - | - | - |
The antimicrobial action of benzothiazole derivatives is believed to be multifaceted. One proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, benzothiazoles have been identified as inhibitors of DNA gyrase and tyrosine kinases, which are crucial for bacterial DNA replication and other cellular processes nih.gov. The substitution of a 4-methoxy group on the benzothiazole moiety has been shown to enhance this inhibitory activity nih.gov.
Another potential mechanism is the inhibition of dihydropteroate synthase (DHPS), an enzyme vital for folate synthesis in bacteria mdpi.com. By targeting this enzyme, benzothiazole derivatives can disrupt a critical metabolic pathway, leading to bacterial growth inhibition.
Furthermore, some benzothiazole derivatives are thought to exert their antimicrobial effects by perturbing the bacterial cell membrane and binding to intracellular components like DNA rsc.org. The presence of electron-donating groups, such as a methoxy group, may enhance these interactions rsc.org. Docking studies have also suggested that benzothiazole derivatives can inhibit LD-carboxypeptidase, an enzyme involved in bacterial cell wall metabolism nih.gov.
Anticancer Activity Research (In Vitro)
In addition to their antimicrobial properties, 5-methoxy-benzothiazole derivatives have emerged as a promising class of compounds in anticancer research, demonstrating cytotoxic effects against various human tumor cell lines.
Several studies have documented the in vitro antiproliferative activity of benzothiazole derivatives containing a methoxy group. For instance, a series of benzothiazole derivatives were evaluated for their activity against prostate cancer cell lines. One such compound, 12a, which incorporates a trimethoxyphenyl scaffold, exhibited potent antiproliferative activity against C42B, LNCAP, 22RV1, and PC3 cell lines with IC50 values of 2.81 µM, 4.31 µM, 2.13 µM, and 2.04 µM, respectively nih.gov.
In another study, a series of sulfonyl-α-L-amino acid derivatives coupled with a 5-Chloro-2-methoxy-benzoyl moiety were tested against various cancer cell lines. The results showed that several of these compounds were active against hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and pancreatic cancer (PaCa2) cell lines, with IC50 values in the µg/ml range ekb.eg.
The following table summarizes the cytotoxic effects of selected 5-methoxy-benzothiazole derivatives on various human tumor cell lines.
| Compound | Cell Line | IC50 | Reference |
| 12a | C42B (Prostate) | 2.81 µM | nih.gov |
| 12a | LNCAP (Prostate) | 4.31 µM | nih.gov |
| 12a | 22RV1 (Prostate) | 2.13 µM | nih.gov |
| 12a | PC3 (Prostate) | 2.04 µM | nih.gov |
| 5 | HEPG2 (Liver) | 51.9 µg/ml | ekb.eg |
| 14 | MCF7 (Breast) | 54.2 µg/ml | ekb.eg |
| 18 | PaCa2 (Pancreatic) | 59.7 µg/ml | ekb.eg |
The antiproliferative activity of 5-methoxy-benzothiazole derivatives is thought to be mediated through several mechanisms, primarily centered on the induction of apoptosis and cell cycle arrest.
Research has shown that certain benzothiazole derivatives can induce apoptosis in cancer cells through the mitochondrial intrinsic pathway frontiersin.orgresearchgate.net. This process is often initiated by an increase in reactive oxygen species (ROS) generation, leading to a loss of mitochondrial transmembrane potential researchgate.net. The subsequent release of pro-apoptotic factors from the mitochondria triggers a cascade of events culminating in programmed cell death. Western blot analyses have confirmed the involvement of key apoptosis-related proteins, such as Bcl-2 and cleaved-PARP, in this process nih.gov.
In addition to inducing apoptosis, some benzothiazole derivatives have been found to cause cell cycle arrest, particularly at the G2/M phase nih.gov. By halting the cell cycle at this checkpoint, these compounds prevent cancer cells from progressing through mitosis and proliferating.
Furthermore, the inhibition of tubulin polymerization has been identified as a potential mechanism of action for some antiproliferative benzothiazoles nih.gov. Tubulin is a critical component of the cytoskeleton and is essential for cell division. By interfering with its polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Anti-inflammatory Activity Investigations (In Vitro)
While the anti-inflammatory properties of numerous benzothiazole derivatives have been a subject of scientific inquiry, specific in vitro studies on this compound are not detailed in the available literature.
Information regarding the specific inhibitory effects of this compound on cyclooxygenase (COX) enzymes or other inflammatory enzyme pathways in in vitro models is not present in the provided search results.
There is no specific information available concerning the cellular and biochemical mechanisms through which this compound might exert anti-inflammatory effects in in vitro settings.
Antitubercular Activity Studies (In Vitro)
The antitubercular potential of various benzothiazole derivatives has been documented, with some compounds showing significant activity against Mycobacterium tuberculosis. nih.govgsconlinepress.comresearchgate.net However, in vitro studies specifically evaluating the antitubercular activity of this compound are not described in the provided search results.
Enzyme Inhibition Studies (In Vitro)
Benzothiazole derivatives have been investigated as inhibitors of various enzymes. mdpi.comnih.govnih.gov However, specific data on the enzyme inhibition profile of this compound is not available in the search results.
While the inhibition of alpha-glucosidase is a therapeutic target for managing type 2 diabetes, and various heterocyclic compounds have been studied for this activity, there is no specific information in the search results regarding the alpha-glucosidase inhibitory potential of this compound. nih.gov
Data on the inhibition of other specific enzyme targets by this compound and the kinetic mechanisms of such inhibition are not available in the provided search results.
Antioxidant Activity Assessment (In Vitro)
A comprehensive review of scientific literature did not yield specific studies detailing the in vitro antioxidant activity of this compound. Research into the antioxidant potential of the benzothiazole scaffold is extensive; however, experimental data for this particular methoxy-substituted dihydro-benzothiazole analog is not presently available in published studies.
Typically, the antioxidant capacity of novel compounds, including various benzothiazole derivatives, is evaluated through a battery of established in vitro assays. These methods are designed to measure the compound's ability to neutralize reactive oxygen species (ROS) or other free radicals. The most common approaches involve spectrophotometric assays that measure the scavenging of stable radicals.
Two of the most widely utilized assays for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
DPPH Radical Scavenging Assay: This method assesses the ability of a compound to act as a free radical scavenger or hydrogen donor. The DPPH radical is a stable free radical that shows a characteristic deep purple color and strong absorption at a specific wavelength. When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow, leading to a decrease in absorbance. The percentage of radical scavenging activity is calculated by comparing the absorbance of the DPPH solution with and without the test compound.
ABTS Radical Cation Scavenging Assay: In this assay, the ABTS radical cation (ABTS•+) is generated through the oxidation of ABTS. This radical has a distinct blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing the solution to lose its color. The reduction in absorbance is proportional to the concentration of the antioxidant and its radical-scavenging potency. This assay is notable for its sensitivity and applicability to both hydrophilic and lipophilic antioxidant compounds.
While studies on various substituted benzothiazoles have shown that the presence and position of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, can significantly influence antioxidant activity, no specific data from these or other assays could be found for this compound. Therefore, no data tables on its specific antioxidant performance can be provided at this time.
Derivatization and Functionalization Strategies for Enhanced Research Applications
Regioselective Functionalization of the Benzothiazole (B30560) Ring System
Regioselective functionalization allows for the precise introduction of chemical groups at specific positions on the benzothiazole core. This control is crucial for systematically studying the molecule's structure-activity relationships and fine-tuning its properties. The 5-methoxy group, being an electron-donating group, influences the reactivity of the benzene (B151609) ring, typically directing electrophilic substitutions to the ortho and para positions (C4, C6).
Direct C-H bond functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the derivatization of heterocyclic systems without the need for pre-functionalized starting materials. While specific studies on 5-methoxy-2,3-dihydro-1,3-benzothiazole are limited, research on analogous benzofused heterocycles like 2,1,3-benzothiadiazole (B189464) (BTD) provides significant insights into potential strategies. nih.govacs.orgnih.gov
One of the most effective methods for regioselective C-H functionalization is transition-metal-catalyzed borylation. For instance, iridium-catalyzed C-H borylation has been successfully applied to the BTD core, demonstrating that specific C-H bonds can be selectively converted into versatile C-B bonds. acs.orgnih.gov This transformation allows for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a wide variety of aryl or alkyl substituents. In the case of this compound, the electron-donating methoxy (B1213986) group would likely direct borylation to the C4 and C6 positions.
Another key strategy is directed C-H functionalization, where a directing group on the molecule guides a metal catalyst to a specific C-H bond, often in the ortho position. While the dihydrobenzothiazole core lacks common directing groups, derivatization at the nitrogen atom (N3) could install a group capable of directing functionalization to the C4 position.
The introduction of electrophilic and nucleophilic groups is fundamental to building molecular complexity. The inherent nucleophilicity of the nitrogen atom (N3) in the dihydrobenzothiazole ring allows for reactions with various electrophiles. For example, acylation or alkylation at the N3 position can introduce a range of functional groups, which can also serve to modulate the electronic properties of the entire ring system.
The synthesis of the benzothiazole core itself often relies on the reaction between a nucleophilic 2-aminothiophenol (B119425) and an electrophilic partner. mdpi.comekb.eg This principle can be extended to derivatization. For instance, the aromatic ring of this compound is activated by the methoxy group, making it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, primarily at the C4 and C6 positions.
Conversely, nucleophilic substitution reactions can be employed on derivatives. If a leaving group (like a halogen) is introduced onto the aromatic ring, it can be displaced by various nucleophiles (e.g., amines, alkoxides, thiols) to generate a diverse library of compounds. nih.gov
Formation of Hybrid and Fused Ring Systems
Creating hybrid and fused ring systems by building upon the this compound core is a powerful strategy for generating novel chemical entities with unique three-dimensional structures and potentially enhanced biological or material properties. These approaches often involve intramolecular or intermolecular cyclization reactions.
One established method involves using benzothiazole tautomers as building blocks for cyclocondensation reactions with dielectrophiles. researchgate.netscilit.com For example, a derivative of this compound could be designed to react with 1,3-diacid chlorides or similar reagents to construct new fused rings, such as pyridinone or pyrimidinedione systems. researchgate.netscilit.com
Another approach is through ring contraction of a larger fused system. For instance, studies have shown that pyrrolo[2,1-c] nih.govacs.orgbenzothiazines can undergo a nucleophile-induced ring contraction to form pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives. nih.gov This highlights how larger, more complex ring systems can be synthetically manipulated to access novel fused benzothiazole structures. The synthesis of such fused systems can lead to compounds with significant therapeutic potential, as seen in the development of antitumor agents based on D-ring fused 1,2,3-thiadiazole (B1210528) steroid derivatives. nih.gov
Strategies for Modulating Electronic and Steric Properties through Derivatization
The electronic and steric properties of the this compound molecule can be systematically tuned through derivatization to optimize its function for a specific application, such as in organic semiconductor materials or as a pharmacological agent. nih.gov The inherent 5-methoxy group already imparts specific electronic characteristics as a strong electron-donating group.
The following table summarizes strategies for modulating these properties:
| Strategy | Target Property | Example Substituents | Rationale |
| Introduction of Electron-Withdrawing Groups (EWGs) | Modulate electronic properties (e.g., HOMO/LUMO levels) | -NO₂, -CN, -CF₃, -C(O)R | EWGs lower the energy levels of the frontier molecular orbitals, which can be crucial for applications in organic electronics. They also alter the reactivity of the aromatic ring. nih.gov |
| Introduction of Electron-Donating Groups (EDGs) | Modulate electronic properties | -CH₃, -OR, -NR₂ | Additional EDGs can further raise the HOMO energy level and increase the electron density of the aromatic system, affecting its optical and electronic properties. nih.gov |
| Introduction of Bulky Groups | Modulate steric properties | tert-butyl, phenyl, adamantyl | Introducing sterically demanding groups can influence the molecule's conformation, prevent unwanted intermolecular interactions (like aggregation), and improve solubility. |
| Modification at N3 Position | Modulate electronic and steric properties | Acyl, sulfonyl, alkyl groups | Substituents on the nitrogen atom can withdraw or donate electron density via inductive or resonance effects and can also introduce steric bulk near the thiazole (B1198619) portion of the molecule. |
By strategically combining these derivatization approaches, researchers can fine-tune the molecule's absorption and emission spectra, charge transport characteristics, and receptor binding affinity.
Synthesis of Analogs for SAR Expansion
The synthesis of a diverse library of analogs is essential for conducting thorough structure-activity relationship (SAR) studies. SAR aims to identify which parts of a molecule are critical for its activity and how modifications affect its potency, selectivity, and other pharmacological parameters. For the this compound scaffold, SAR expansion would involve systematic modifications at various positions.
Key modification sites for SAR studies include:
The Benzene Ring (Positions C4, C6, C7): Introduction of a variety of substituents (halogens, alkyl, alkoxy, nitro, amino groups) to probe the effect of electronics and sterics on activity. SAR studies on other benzothiazole analogs have shown that the position and nature of substituents on the benzene ring can drastically alter biological activity. nih.govijper.org
The Dihydrothiazole Ring (Positions C2 and N3): Substitution at the C2 position is a common strategy for modifying benzothiazoles. ijper.org For the dihydro version, derivatization at the N3 position with different alkyl or acyl groups can explore the impact of substituents pointing into different vectors of space.
The Methoxy Group (Position C5): The methoxy group can be replaced with other alkoxy groups of varying chain lengths, a hydroxyl group, or a thioether to evaluate the importance of the hydrogen bond accepting ability and the steric bulk at this position.
For example, in the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, SAR studies of benzothiazole-phenyl analogs revealed that trifluoromethyl groups were well-tolerated at specific positions on the aromatic rings. nih.gov Similarly, SAR studies on benzothiazepine (B8601423) derivatives, which share a related structural core, have been crucial in optimizing their activity as α-glucosidase inhibitors. nih.gov
The table below outlines a hypothetical SAR expansion plan for the this compound scaffold.
| Position of Modification | Rationale for Modification | Example Analogs to Synthesize |
| C4 | Explore steric and electronic effects ortho to the nitrogen. | 4-Chloro, 4-Fluoro, 4-Methyl, 4-Nitro derivatives |
| C6 | Investigate effects para to the methoxy group and meta to the nitrogen. | 6-Chloro, 6-Trifluoromethyl, 6-Amino derivatives |
| C7 | Probe the region adjacent to the sulfur atom. | 7-Methyl, 7-Bromo derivatives |
| N3 | Evaluate the impact of N-substitution on conformation and solubility. | N-Acetyl, N-Methyl, N-Benzyl derivatives |
| C5-OCH₃ | Assess the role of the methoxy group. | 5-Hydroxy, 5-Ethoxy, 5-Isopropoxy derivatives |
Through the systematic synthesis and evaluation of such analogs, a comprehensive understanding of the SAR for this scaffold can be developed, guiding the design of more potent and selective compounds for targeted research applications. rsc.org
Future Research Perspectives and Emerging Avenues for 5 Methoxy 2,3 Dihydro 1,3 Benzothiazole
Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability
Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for creating 5-Methoxy-2,3-dihydro-1,3-benzothiazole and its derivatives. Conventional synthesis routes can sometimes involve harsh conditions, toxic reagents, or multiple steps, limiting their large-scale applicability. jst.vn
Emerging strategies aim to overcome these limitations:
Green Chemistry Approaches: The use of eco-friendly catalysts and reaction media is a significant trend. For instance, employing biocatalysts like pepsin for the synthesis of 2-aryl-benzothiazoles has been shown to be highly efficient in the solid state, avoiding the use of unstable and toxic reactants like 2-aminothiophenol (B119425) under harsh conditions. nih.gov
One-Pot and Multicomponent Reactions: Designing synthetic pathways that combine multiple steps into a single operation (one-pot reactions) significantly improves efficiency by reducing waste and saving time. researchgate.net Recent studies have reported new methods for synthesizing benzothiazole (B30560) derivatives in a single step without solvents or metal catalysts, using low-cost starting materials. jst.vn
Catalyst Innovation: The development of novel catalytic systems, such as using iodine or ionic liquids, can facilitate milder reaction conditions and improve yields for benzothiazole synthesis. researchgate.netresearchgate.net These methods represent a move away from traditional, more complex synthetic requirements.
Table 1: Comparison of Synthetic Methodologies for Benzothiazole Derivatives
| Methodology | Key Features | Advantages | Reference(s) |
| Biocatalysis | Use of enzymes (e.g., pepsin) in solid-state reactions. | High efficiency, avoids toxic reagents, environmentally friendly. | nih.gov |
| Solvent-Free Synthesis | Reaction conducted without a solvent, often with grinding. | Reduced waste, lower cost, simplified purification. | jst.vn |
| Ionic Liquid Catalysis | Utilizes ionic liquids as catalysts for oxidative cyclization. | Mild reaction conditions, potential for catalyst recycling. | researchgate.net |
| Microwave Irradiation | Employs microwave energy to accelerate reactions. | Rapid synthesis, often higher yields, improved efficiency. | researchgate.net |
Advanced Computational and Machine Learning Approaches for Design and Prediction
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of benzothiazole derivatives. Future research will increasingly integrate more sophisticated computational models and machine learning algorithms.
Density Functional Theory (DFT): DFT calculations are already used to analyze the structural and electronic properties of benzothiazole derivatives. mdpi.comresearchgate.net These studies help in understanding molecular stability, reactivity (through HOMO-LUMO energy gap analysis), and vibrational frequencies, which can be correlated with experimental spectroscopic data. mdpi.comcore.ac.ukresearchgate.net Such computational insights can guide the synthesis of compounds with desired electronic characteristics. asianpubs.org
Molecular Docking and Simulation: In-silico molecular docking studies are crucial for predicting the binding affinity and interaction patterns of benzothiazole derivatives with specific biological targets, such as enzymes or receptors. mdpi.comresearchgate.netnih.gov This helps in prioritizing candidates for synthesis and biological testing, thereby streamlining the drug discovery process. For example, docking has been used to identify potential inhibitors of targets like VEGFR-2 and oxidoreductase NQO2. researchgate.netnih.gov
Pharmacokinetic (ADME) Prediction: Computational tools like SwissADME are used to evaluate the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) of novel compounds early in the discovery phase. nih.gov This predictive power helps to reduce the likelihood of late-stage failures due to poor bioavailability or metabolic instability.
Machine Learning (ML): As more data on the synthesis, properties, and activities of benzothiazole derivatives become available, ML models can be trained to predict the biological activity or physical properties of virtual compounds. This can dramatically expand the scope of chemical space that can be explored, identifying novel structures with high potential for specific applications.
Table 2: Applications of Computational Methods in Benzothiazole Research
| Computational Technique | Application | Predicted Properties | Reference(s) |
| Density Functional Theory (DFT) | Structural and Electronic Analysis | Optimized geometry, HOMO-LUMO gap, vibrational spectra, reactivity descriptors. | mdpi.comresearchgate.netasianpubs.org |
| Molecular Docking | Target-Ligand Interaction Studies | Binding affinity, interaction patterns, potential biological targets. | nih.govresearchgate.netnih.gov |
| ADME Simulation | Pharmacokinetic Profiling | Drug-likeness, bioavailability, metabolic stability. | nih.gov |
Exploration of New Biological Targets and Mechanisms (In Vitro)
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. jchemrev.comnih.govresearchgate.net Future in vitro research on this compound derivatives will aim to uncover novel therapeutic applications and elucidate their mechanisms of action.
The versatility of the benzothiazole core suggests its potential activity against a broad spectrum of diseases. jchemrev.com Based on studies of related compounds, promising areas for investigation include:
Oncology: Derivatives have shown potential as inhibitors of key cancer-related enzymes like VEGFR-2 and oxidoreductase NQO2. researchgate.netnih.gov Future studies could explore their effects on other kinases, cell cycle proteins, and signaling pathways in various cancer cell lines.
Neurodegenerative Diseases: The identification of benzothiazole compounds as potent inhibitors of monoamine oxidase B (MAO-B) suggests a potential therapeutic avenue for Parkinson's disease. mdpi.com
Infectious Diseases: Benzothiazoles have demonstrated broad-spectrum antimicrobial activity. nih.gov Future work could focus on identifying specific microbial targets, such as E. coli MurB or fungal 14α-lanosterol demethylase, and evaluating efficacy against drug-resistant strains of bacteria and fungi. nih.gov The scaffold is also a promising starting point for developing new anti-tubercular agents. researchgate.net
Metabolic Disorders: The ability of some derivatives to inhibit α-amylase points to a potential role in managing diabetes. nih.gov
Innovations in Spectroscopic and Analytical Techniques for Complex System Characterization
Precise characterization is fundamental to understanding the structure-property relationships of novel compounds. Future research will benefit from the application of advanced analytical techniques and the synergy between experimental and computational spectroscopy.
The structural elucidation of new this compound derivatives will continue to rely on a combination of standard and advanced methods:
NMR and Mass Spectrometry: High-resolution mass spectrometry (HRMS) and multi-dimensional NMR (e.g., 1H, 13C) are essential for confirming molecular formulas and elucidating complex structures. mdpi.comchemistryjournal.in
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy provide detailed information about the vibrational modes of molecules, which is crucial for understanding bonding and conformational features. core.ac.ukresearchgate.net
Computational Spectroscopy: A significant innovation is the use of computational methods, such as DFT and the Gauge-Independent Atomic Orbital (GIAO) method, to calculate and predict NMR and vibrational spectra. mdpi.comcore.ac.uk Comparing these simulated spectra with experimental data allows for a more confident and detailed structural assignment. mdpi.comresearchgate.net
This integrated approach, combining experimental measurement with theoretical prediction, will be critical for characterizing complex derivatives and their interactions within biological systems.
Potential as Molecular Probes or Tool Compounds in Biochemical Research
Beyond therapeutic applications, the unique photophysical properties of the benzothiazole scaffold make it an attractive candidate for developing molecular probes and tool compounds for biochemical research. These tools are essential for visualizing and understanding complex biological processes in real-time.
A key emerging avenue is the development of fluorescent probes. For example, a benzothiazole derivative has been successfully designed as a "turn-on" fluorescent probe for the detection of hydrogen peroxide (H₂O₂) in living cells. nih.gov This probe utilizes the principle of aggregation-induced emission (AIE), where the molecule becomes highly fluorescent upon aggregation, which is triggered by a reaction with the target analyte. nih.gov
Future research could expand on this concept by:
Designing probes for other reactive oxygen species (ROS) or biologically important ions.
Modifying the benzothiazole core to tune the fluorescence wavelength for multiplex imaging.
Developing probes that can target specific organelles within a cell to study localized biochemical events.
The ability to create such sensitive and selective chemical tools would provide invaluable insights into cellular signaling, oxidative stress, and disease pathology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
